molecular formula C12H13BrO B8447218 6-Bromo-4,4-dimethyl-2-methylene chroman

6-Bromo-4,4-dimethyl-2-methylene chroman

Cat. No. B8447218
M. Wt: 253.13 g/mol
InChI Key: ZLMWCOCRONTJHJ-UHFFFAOYSA-N
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Patent
US06855512B2

Procedure details

A stirred, cooled (ice bath) solution of 6-bromo-4,4-dimethyl-chroman-2-one available in accordance with U.S. Pat. No. 5,399,561 incorporated herein by reference (1 g, 3.92 mmol) in 8 mL of anhydrous tetrahydrofuran was treated with a 0.5 M solution of μ-chloro-μ-methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum (Tebbe reagent) in toluene (8.23 mL, 4.12 mmol). After 10 minutes, the reaction mixture was poured into ice-water mixture containing 50 mL of 1M sodium hydroxide and extracted with hexane. The hexane extract was washed with brine (×1), filtered over a bed of celite and evaporated in vacuo to an oil which was subjected to flash column chromatography over silica gel (230-400 mesh) using hexane as the eluent to afford the title compound (0.74 g, 74%) as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.23 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
Name
μ-chloro-μ-methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=O)[CH2:6][C:5]2([CH3:14])[CH3:13].[C:15]1(C)C=CC=CC=1.[OH-].[Na+]>O1CCCC1.[CH3-].C[Al+]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+3]>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7](=[CH2:15])[CH2:6][C:5]2([CH3:14])[CH3:13] |f:2.3,5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(CC(OC2=CC1)=O)(C)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.23 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Name
μ-chloro-μ-methylene-[bis(cyclopentadienyl)titanium]dimethylaluminum
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[CH3-].C[Al+]C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cl-].[Ti+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
WASH
Type
WASH
Details
was washed with brine (×1)
FILTRATION
Type
FILTRATION
Details
filtered over a bed of celite
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oil which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2C(CC(OC2=CC1)=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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